An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-N-methylaniline
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-N-methylaniline
Introduction: The Strategic Importance of 3-Bromo-N-methylaniline in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount to the successful construction of complex target molecules. 3-Bromo-N-methylaniline (CAS No. 66584-32-5), a disubstituted aniline derivative, represents a key intermediate prized for its versatile reactivity.[1] Its structure, featuring a nucleophilic secondary amine and a bromine-substituted aromatic ring, offers two distinct and synthetically valuable reaction sites. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, reactivity profile, and core applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore not just the "what" but the "why" behind its utility, particularly in the context of palladium-catalyzed cross-coupling reactions that are foundational to modern drug discovery.
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The physical and spectroscopic data for 3-Bromo-N-methylaniline are summarized below, providing the necessary benchmarks for identification and quality control.
Core Physical Properties
The macroscopic properties of 3-Bromo-N-methylaniline define its handling and purification requirements. It is typically a colorless to yellow or brown liquid at room temperature.[2]
| Property | Value | Source(s) |
| CAS Number | 66584-32-5 | [1] |
| Molecular Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 253 °C (lit.) | |
| Density | 1.461 g/mL at 25 °C (lit.) | |
| Refractive Index (n₂₀/D) | 1.6120 (lit.) |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis provides an unambiguous fingerprint of molecular structure. The data presented here are compiled from validated sources and are crucial for confirming the identity and purity of the compound during synthesis and experimentation.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the electronic environment of hydrogen atoms in the molecule. The spectrum of 3-Bromo-N-methylaniline in CDCl₃ shows distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.07 | t | 8.0 | Ar-H |
| 6.87 | d | 7.7 | Ar-H |
| 6.78 | s | - | Ar-H |
| 6.53 | dd | 8.1, 2.0 | Ar-H |
| 3.84 (broad) | s | - | N-H |
| 2.83 | s | - | N-CH₃ |
| Source: Supporting Information, N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes[3] |
¹³C NMR Spectroscopy
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Aromatic Carbons: Six signals between δ 110-151 ppm. The carbon atom directly bonded to the bromine (C-Br) would appear around δ 122 ppm, and the carbon bonded to the nitrogen (C-N) would be the most downfield, above δ 148 ppm.
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Aliphatic Carbon: A single signal for the N-methyl carbon (N-CH₃) around δ 30-31 ppm.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-Bromo-N-methylaniline would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2800 | C-H Stretch | Aliphatic (N-CH₃) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| 1350-1250 | C-N Stretch | Aromatic Amine |
| 1000-650 (fingerprint) | C-Br Stretch | Aryl Halide |
| Source: General principles of IR spectroscopy and data from PubChem[1][4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For 3-Bromo-N-methylaniline, a key feature is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).
| m/z Value | Interpretation | Source(s) |
| 185, 187 | Molecular ion peaks [M]⁺, [M+2]⁺ | [3] |
| 170, 172 | [M-CH₃]⁺ | [3] |
| 106 | [M-Br]⁺ | [3] |
Electronic Structure and Reactivity Profile: A Chemist's Perspective
Understanding the electronic nature of 3-Bromo-N-methylaniline is key to predicting its behavior and designing successful synthetic strategies. The molecule's reactivity is governed by the interplay between the electron-donating N-methylamino group and the electron-withdrawing, yet ortho, para-directing, bromine substituent.
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The N-Methylamino Group: This group is a strong activator for electrophilic aromatic substitution. The lone pair on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring highly susceptible to attack by electrophiles.
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The Bromine Atom: As a halogen, bromine exerts a dual electronic effect. It is inductively electron-withdrawing due to its high electronegativity, which deactivates the ring towards electrophilic attack compared to benzene. However, it also possesses lone pairs that can be donated into the ring via resonance, directing incoming electrophiles to the ortho and para positions.
In 3-Bromo-N-methylaniline, the powerful activating effect of the N-methylamino group dominates. It directs electrophilic substitution primarily to the positions ortho and para to itself (positions 2, 4, and 6). The bromine atom at position 3 further influences this, making positions 2 and 4 the most likely sites of substitution.
Crucially for drug development professionals, the bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions . This allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, a cornerstone of modern medicinal chemistry.
Key Synthetic Applications & Experimental Protocols
3-Bromo-N-methylaniline is not merely a chemical curiosity; it is a workhorse intermediate. Its primary value lies in its utility as a precursor in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Protocol 1: Synthesis of 3-Bromo-N-methylaniline via N-Methylation
A common and direct method for preparing 3-Bromo-N-methylaniline is the N-methylation of the commercially available 3-bromoaniline. While various methylating agents can be used, this protocol uses methyl iodide, a reliable and reactive electrophile.
Causality: The choice of a non-nucleophilic base like potassium carbonate is critical. It is strong enough to deprotonate the aniline nitrogen, forming the more nucleophilic anilide anion, but not so strong as to cause unwanted side reactions. A polar aprotic solvent like acetonitrile (ACN) is used to dissolve the ionic base and the polar starting materials without interfering with the reaction.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and acetonitrile (ACN) to make a 0.5 M solution.
-
Reagent Addition: Add methyl iodide (CH₃I, 1.2 equiv) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude oil by flash column chromatography on silica gel to yield pure 3-Bromo-N-methylaniline.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. This protocol details the coupling of 3-Bromo-N-methylaniline with an arylboronic acid.
Causality: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for facilitating the oxidative addition of the aryl bromide and preventing catalyst decomposition.[5] A base like potassium phosphate (K₃PO₄) is effective in the transmetalation step, where the organic group is transferred from boron to palladium.[6] A solvent system like dioxane/water provides a medium where both the organic and inorganic reagents have sufficient solubility.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Step-by-Step Methodology:
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Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv).
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Reagent Addition: To the flask, add 3-Bromo-N-methylaniline (1.0 equiv) and the desired arylboronic acid (1.2 equiv).
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Solvent Addition: Add a degassed solvent, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.
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Reaction: Seal the flask and heat the mixture with vigorous stirring to 100 °C. Monitor the reaction's progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to isolate the coupled product.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with amines. This protocol describes the reaction of 3-Bromo-N-methylaniline with a secondary amine.
Causality: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine coupling partner, facilitating its coordination to the palladium center. The choice of catalyst and ligand is again critical, with systems like Pd(OAc)₂ and bulky biarylphosphine ligands being highly effective.[7] Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Caption: Buchwald-Hartwig Amination Workflow.
Step-by-Step Methodology:
-
Inert Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., BINAP, 1.5-3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
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Reagent Addition: Add 3-Bromo-N-methylaniline (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
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Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C with stirring until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues and salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Safety and Handling
As a senior scientist, ensuring laboratory safety is non-negotiable. 3-Bromo-N-methylaniline is a hazardous chemical and must be handled with appropriate precautions.
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Hazard Classification: Harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from heat and sources of ignition.
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Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2] It is combustible and should be stored away from strong oxidizing agents.
-
First Aid:
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In case of skin contact: Immediately wash off with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
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In all cases of exposure, seek immediate medical attention.
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Conclusion
3-Bromo-N-methylaniline is a strategically important building block whose value is derived from its dual reactivity. Its physicochemical and spectroscopic properties are well-defined, allowing for reliable identification and use. A nuanced understanding of its electronic profile—balancing the activating N-methylamino group with the synthetically versatile bromine handle—empowers chemists to deploy it effectively in complex synthetic campaigns. The detailed protocols provided for its synthesis and application in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a practical guide for researchers aiming to leverage this compound's full potential in the rapid and efficient development of novel chemical entities.
References
- 1. 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-N-methylaniline | CAS#:66584-32-5 | Chemsrc [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
